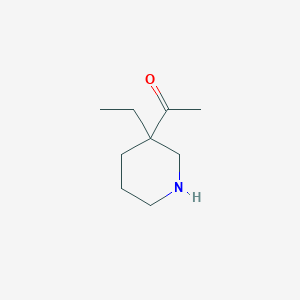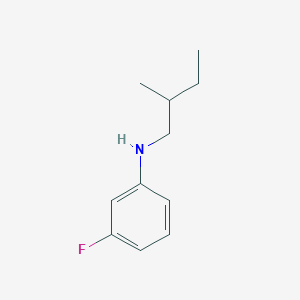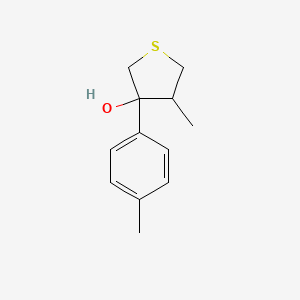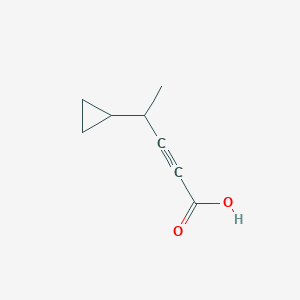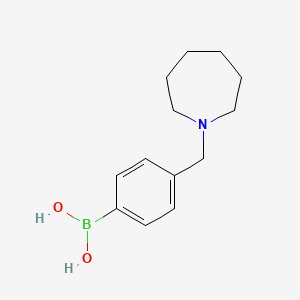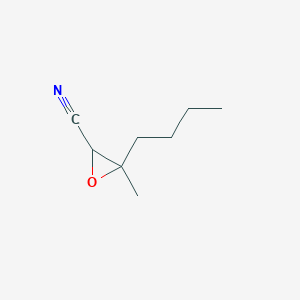
3-Butyl-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of oxiranes and nitriles in the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The exact methods can vary depending on the specific requirements and available technology .
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols .
Scientific Research Applications
3-Butyl-3-methyloxirane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Butyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, such as the Meinwald rearrangement, which involves the rearrangement of epoxides into aldehydes or ketones . This reaction is typically promoted by acids or nucleophiles and can lead to the formation of reactive intermediates that interact with other molecules .
Comparison with Similar Compounds
- 3-tert-Butyl-3-methyloxirane-2-carbonitrile
- 3-Butyl-3-methyloxirane-2-carbonitrile derivatives
Comparison: Compared to similar compounds, this compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-butyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-8(2)7(6-9)10-8/h7H,3-5H2,1-2H3 |
InChI Key |
WESKHDIULPKTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
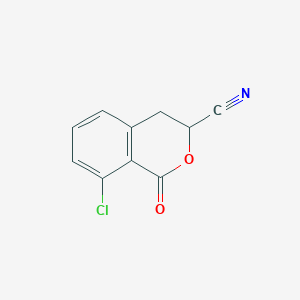

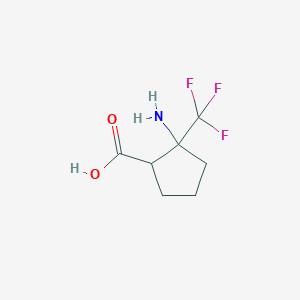
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
